Cas no 2137685-32-4 (Ethyl 2-chloro-4-fluoro-5-(fluorosulfonyl)benzoate)
Ethyl 2-chloro-4-fluoro-5-(fluorosulfonyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-chloro-4-fluoro-5-(fluorosulfonyl)benzoate
- Benzoic acid, 2-chloro-4-fluoro-5-(fluorosulfonyl)-, ethyl ester
- 2137685-32-4
- EN300-728204
-
- Inchi: 1S/C9H7ClF2O4S/c1-2-16-9(13)5-3-8(17(12,14)15)7(11)4-6(5)10/h3-4H,2H2,1H3
- InChI Key: SEESLIIBOQZDIE-UHFFFAOYSA-N
- SMILES: S(C1C(=CC(Cl)=C(C(=O)OCC)C=1)F)(=O)(=O)F
Computed Properties
- Exact Mass: 283.9721639g/mol
- Monoisotopic Mass: 283.9721639g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 381
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 68.8Ų
Experimental Properties
- Density: 1.492±0.06 g/cm3(Predicted)
- Boiling Point: 340.5±42.0 °C(Predicted)
Ethyl 2-chloro-4-fluoro-5-(fluorosulfonyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-728204-1.0g |
ethyl 2-chloro-4-fluoro-5-(fluorosulfonyl)benzoate |
2137685-32-4 | 1g |
$0.0 | 2023-06-06 |
Ethyl 2-chloro-4-fluoro-5-(fluorosulfonyl)benzoate Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
Additional information on Ethyl 2-chloro-4-fluoro-5-(fluorosulfonyl)benzoate
Ethyl 2-chloro-4-fluoro-5-(fluorosulfonyl)benzoate (CAS No. 2137685-32-4): An Overview of Its Synthesis, Properties, and Applications
Ethyl 2-chloro-4-fluoro-5-(fluorosulfonyl)benzoate (CAS No. 2137685-32-4) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, pharmaceuticals, and materials science. This compound is characterized by its complex molecular structure, which includes a fluorosulfonyl group, a chloro substituent, and a fluoro substituent on the benzene ring. These functional groups contribute to its unique chemical properties and potential applications in various industries.
The synthesis of ethyl 2-chloro-4-fluoro-5-(fluorosulfonyl)benzoate typically involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. One common approach involves the reaction of 2-chloro-4-fluoro-5-(fluorosulfonyl)benzoic acid with ethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). This reaction forms an ester linkage between the carboxylic acid and the alcohol, resulting in the formation of the desired compound. Recent advancements in synthetic methods have focused on optimizing reaction conditions to improve yield and reduce by-products, making the synthesis more efficient and cost-effective.
The physical and chemical properties of ethyl 2-chloro-4-fluoro-5-(fluorosulfonyl)benzoate are crucial for understanding its behavior in various applications. This compound is a white crystalline solid with a melting point of approximately 85°C. It is soluble in common organic solvents such as dichloromethane, acetone, and ethanol but has limited solubility in water. The presence of the fluorosulfonyl group imparts strong electron-withdrawing properties to the molecule, which can influence its reactivity and stability.
In the pharmaceutical industry, ethyl 2-chloro-4-fluoro-5-(fluorosulfonyl)benzoate has shown promise as an intermediate in the synthesis of novel drugs. The fluorinated benzene ring and the fluorosulfonyl group can enhance the lipophilicity and metabolic stability of drug molecules, which are important factors for improving their bioavailability and therapeutic efficacy. Recent studies have explored its use in the development of anti-cancer drugs, where it has demonstrated potential as a prodrug that can be activated under specific physiological conditions.
Beyond pharmaceuticals, ethyl 2-chloro-4-fluoro-5-(fluorosulfonyl)benzoate has found applications in materials science, particularly in the development of functional polymers and coatings. The fluorinated groups can improve the hydrophobicity and chemical resistance of these materials, making them suitable for use in harsh environments. For example, it has been used as a monomer in the synthesis of fluoroelastomers, which are known for their excellent thermal stability and resistance to chemical degradation.
The environmental impact of ethyl 2-chloro-4-fluoro-5-(fluorosulfonyl)benzoate is also an important consideration. While it is not classified as a hazardous substance under current regulations, its production and use should be conducted with appropriate safety measures to minimize any potential risks. Research into more sustainable synthetic methods and waste management practices is ongoing to ensure that its environmental footprint remains minimal.
In conclusion, ethyl 2-chloro-4-fluoro-5-(fluorosulfonyl)benzoate (CAS No. 2137685-32-4) is a multifaceted compound with a wide range of applications in organic chemistry, pharmaceuticals, and materials science. Its unique molecular structure provides valuable properties that make it an attractive candidate for further research and development. As new synthetic methods and applications continue to emerge, this compound is likely to play an increasingly important role in advancing various scientific fields.
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